1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride
CAS No.: 1431966-27-6
Cat. No.: VC3021966
Molecular Formula: C13H14ClNO2S
Molecular Weight: 283.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431966-27-6 |
|---|---|
| Molecular Formula | C13H14ClNO2S |
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | 1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C13H13NO2S.ClH/c1-8-12(9(2)15)17-13(14-8)10-4-6-11(16-3)7-5-10;/h4-7H,1-3H3;1H |
| Standard InChI Key | KUXYSSDXALAJTN-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)C.Cl |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)C.Cl |
Introduction
Chemical Structure and Properties
The structural characteristics and physicochemical properties of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride are fundamental to understanding its potential biological activities and applications. This section examines the compound's structural features and key properties that influence its behavior in biological systems.
Structural Features
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride possesses a distinctive molecular architecture centered around a thiazole core. This heterocyclic structure contains both sulfur and nitrogen atoms in a five-membered ring, which contributes significantly to the compound's chemical reactivity and biological properties.
The compound incorporates several key structural elements that define its unique character:
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A central 1,3-thiazole heterocyclic ring system
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A 4-methoxyphenyl group attached at the C-2 position of the thiazole ring
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A methyl substituent at the C-4 position of the thiazole ring
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An ethanone (acetyl) moiety at the C-5 position of the thiazole ring
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A hydrochloride salt form that enhances solubility and stability
Physical and Chemical Properties
The physical and chemical properties of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride are summarized in Table 1, providing essential information for understanding its behavior in various contexts.
Table 1: Physical and Chemical Properties of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1431966-27-6 |
| Molecular Formula | C13H14ClNO2S |
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | 1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C13H13NO2S.ClH/c1-8-12(9(2)15)17-13(14-8)10-4-6-11(16-3)7-5-10;/h4-7H,1-3H3;1H |
| Standard InChIKey | KUXYSSDXALAJTN-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)C.Cl |
| Physical Appearance | Crystalline solid |
| Solubility | Enhanced solubility in polar solvents due to hydrochloride salt form |
| Stability | Improved stability compared to free base form |
The hydrochloride salt form significantly enhances the compound's aqueous solubility, making it more suitable for biological testing and pharmaceutical applications. This salt form typically improves stability and shelf-life compared to the free base, which is particularly important for research and development purposes.
Synthesis Methods
The synthesis of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride and related thiazole derivatives can be accomplished through several well-established methods. Understanding these synthetic approaches is crucial for developing efficient and scalable production processes for research and potential pharmaceutical applications.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis represents one of the most widely used and versatile methods for preparing thiazole derivatives, including compounds structurally similar to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride. This classic approach typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative .
For compounds analogous to our target molecule, the synthesis generally proceeds through the reaction of 3-chloro-2,4-pentanedione with an appropriate thioamide. In the case of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride, the specific reaction would involve 4-methoxyphenyl thioamide as the key reactant .
A general procedure for the Hantzsch synthesis, adapted from the synthesis of the related compound 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE, involves adding 3-chloro-2,4-pentanedione to a hot solution of the appropriate aryl thioamide in absolute ethanol and refluxing for approximately 8 hours. Following completion of the reaction (monitored by TLC), the mixture is cooled, poured into cold water, and neutralized with sodium acetate solution. The resulting precipitate is collected, dried, and recrystallized from ethanol .
The final step to obtain the hydrochloride salt would involve treatment of the purified free base with hydrogen chloride in an appropriate solvent, typically anhydrous diethyl ether or ethanol.
Alternative Synthetic Routes
Several alternative approaches have been reported for the synthesis of thiazole derivatives similar to our compound of interest:
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From α-bromoacetophenones: This approach involves the reaction of α-bromoacetophenones with thiourea derivatives, followed by functionalization of the resulting 2-aminothiazole. For methoxy-substituted compounds, 4-methoxyacetophenone would serve as the starting material .
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One-pot three-component reactions: Based on search result , thiazolyl-hydrazono-ethylthiazole derivatives can be synthesized by one-pot three-component reactions. While this specific approach might require adaptation for our target compound, it illustrates the versatility of multicomponent reactions in thiazole synthesis.
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From thioamides and α-halogenated carbonyl compounds: This method, similar to the Hantzsch synthesis but with variations in reagents and conditions, can provide access to diversely substituted thiazoles .
Synthesis Optimization
Recent advances in thiazole synthesis have focused on improving reaction conditions to enhance yield, reduce reaction time, and minimize environmental impact. These advancements include:
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Microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes
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Solid-phase supported reactions that facilitate purification and potential automation
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Green chemistry approaches using environmentally friendly solvents or solvent-free conditions
Table 2: Comparison of Synthesis Methods for Thiazole Derivatives
| Method | Starting Materials | Conditions | Approximate Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Synthesis | α-haloketone + thioamide | Ethanol, reflux, 8h | 90% | Well-established, high yield | Long reaction time |
| Microwave-assisted | α-haloketone + thioamide | MW irradiation, 10-15 min | 85-95% | Rapid reaction, energy-efficient | Requires specialized equipment |
| One-pot three-component | Ketone, halogenating agent, thioamide | Room temperature to reflux | 70-85% | Avoids isolation of intermediates | More complex reaction control |
The specific synthetic route chosen for 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride would depend on factors such as scale requirements, available starting materials, equipment constraints, and desired purity specifications.
Biological Activities and Applications
Thiazole derivatives, including compounds structurally similar to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride, demonstrate a wide range of biological activities that make them valuable in medicinal chemistry and drug discovery. While specific studies on our exact compound of interest may be limited in the available literature, the biological properties of structurally related thiazole derivatives provide valuable insights into its potential applications.
Anticancer Activity
Thiazole-containing compounds have shown significant promise as anticancer agents, targeting various pathways and mechanisms involved in cancer progression. Several studies suggest that compounds similar to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride may possess anticancer properties .
From search result , substituted thiazol-5-yl-2-(phenylamino)pyrimidines demonstrate potent anticancer activity against primary chronic lymphocytic leukemia cells with a significant therapeutic window compared to normal tissues. Given the structural similarities, our compound might share some of these properties .
Additionally, search result mentions the development of novel thiazoles as potential anti-cancer agents. These compounds typically act through mechanisms related to the inhibition of matrix metalloproteinases kinases and anti-apoptotic BCL2 family proteins, suggesting similar potential mechanisms for our compound of interest .
The presence of the methoxyphenyl group at the C-2 position of the thiazole ring is particularly noteworthy, as para-methoxy substitution has been associated with enhanced anticancer activity in various thiazole derivatives. This structural feature may contribute to the potential anticancer properties of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride .
Antimicrobial Activity
Thiazole derivatives frequently exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific antimicrobial profile of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride would require dedicated antimicrobial testing, but insights can be gained from studies of related compounds .
Based on research with similar thiazole derivatives, potential antimicrobial mechanisms may include:
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Disruption of bacterial cell wall synthesis
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Interference with critical bacterial enzymes
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Inhibition of protein synthesis
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Disruption of bacterial membrane integrity
The presence of the methoxy group in our compound might enhance its antimicrobial activity by increasing its ability to penetrate bacterial cell membranes, potentially improving its efficacy against certain bacterial strains.
Anti-inflammatory Activity
Many thiazole derivatives possess anti-inflammatory properties, a characteristic that might extend to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride. The anti-inflammatory effects of thiazole compounds are often mediated through the inhibition of pro-inflammatory enzymes or by modulating inflammatory signaling pathways .
Common mechanisms for the anti-inflammatory activity of thiazole derivatives include:
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Inhibition of cyclooxygenase (COX) enzymes
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Modulation of pro-inflammatory cytokine production
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Suppression of nuclear factor-κB (NF-κB) signaling
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Reduction of reactive oxygen species generation
The specific functional groups present in 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride, particularly the para-methoxy substitution on the phenyl ring, may contribute to potential anti-inflammatory properties through these or related mechanisms.
Table 3: Biological Activities of Thiazole Derivatives Related to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride
| Biological Activity | Potential Mechanisms | Structural Features Contributing to Activity | Relevance to Target Compound |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation, Induction of apoptosis, Enzyme inhibition | Thiazole core, Para-methoxy substitution | High relevance due to structural similarities |
| Antimicrobial | Cell wall disruption, Enzyme inhibition | Thiazole core, Balanced lipophilicity | Moderate to high relevance |
| Anti-inflammatory | COX inhibition, Cytokine modulation | Thiazole core, Methoxyphenyl group | Moderate relevance |
| Antioxidant | Free radical scavenging | Electron-rich substituents | Potential secondary activity |
Pharmacological Properties
Understanding the pharmacological properties of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride is essential for evaluating its potential as a therapeutic agent. While specific pharmacokinetic and pharmacodynamic data for this exact compound may be limited in the available literature, insights can be derived from general principles and studies of structurally similar thiazole derivatives.
Pharmacokinetics
The pharmacokinetic profile of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride would be significantly influenced by its chemical structure and physicochemical properties. The hydrochloride salt form enhances aqueous solubility, which can favorably impact absorption after oral administration.
Key pharmacokinetic considerations include:
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Absorption: The balanced lipophilicity provided by the combination of the hydrophilic hydrochloride salt form and the lipophilic methoxyphenyl and thiazole moieties suggests potential for good oral bioavailability. The methoxy group enhances lipophilicity while maintaining sufficient water solubility through the salt form.
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Distribution: With a molecular weight of 283.77 g/mol and moderate lipophilicity, the compound would likely demonstrate reasonable tissue distribution properties. The presence of both hydrogen bond acceptors (methoxy group, thiazole nitrogen, carbonyl oxygen) and potential hydrogen bond donors (when deprotonated) would influence its binding to plasma proteins and tissue components.
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Metabolism: Thiazole derivatives typically undergo various metabolic transformations. For 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride, likely metabolic pathways include:
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O-demethylation of the methoxy group by cytochrome P450 enzymes
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Oxidation of the methyl group at the C-4 position
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Reduction of the ethanone carbonyl
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Phase II conjugation reactions of metabolites
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Excretion: The compound and its metabolites would likely be eliminated through both renal and hepatic routes, with the exact proportion depending on the extent of metabolism and the polarity of the metabolites formed.
Pharmacodynamics
The pharmacodynamic properties of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride would determine its specific biological effects and therapeutic potential. Based on structural features and reported activities of similar compounds, potential molecular interactions include:
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Enzyme inhibition: The compound may interact with various enzymes involved in disease processes, particularly those relevant to cancer, inflammation, or microbial growth. The thiazole ring and substituents could form key interactions with enzyme active sites.
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Receptor binding: Potential interactions with nuclear receptors, G-protein coupled receptors, or other membrane-bound receptors may contribute to the compound's biological effects. The planar aromatic regions and hydrogen bonding capabilities would facilitate such interactions.
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DNA/RNA interactions: Some thiazole derivatives can interact with nucleic acids, potentially affecting transcription, translation, or replication processes. Such interactions could contribute to anticancer or antimicrobial activities.
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Signal transduction modulation: The compound might influence various cellular signaling pathways relevant to cell proliferation, apoptosis, or inflammation, contributing to its potential therapeutic effects.
Table 4: Potential Pharmacological Properties of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride
These pharmacological properties collectively contribute to the compound's potential therapeutic profile and would guide further development efforts if it were to progress as a drug candidate.
Structure-Activity Relationships
Understanding the relationship between the structural features of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride and its biological activities is essential for rational drug design and optimization. Analysis of structure-activity relationships (SAR) provides valuable insights into which structural elements contribute to or modulate various biological activities.
Core Thiazole Ring
The thiazole heterocycle serves as the central scaffold of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride and is critical for many of its biological activities. This heterocyclic system contributes in several ways:
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It provides a rigid, planar structure that can participate in π-stacking interactions with aromatic amino acid residues in target proteins.
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The nitrogen and sulfur atoms in the thiazole ring create specific electronic properties and serve as hydrogen bond acceptors, enabling key interactions with biological targets.
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The five-membered ring creates a specific geometry that positions the various substituents for optimal interactions with target binding sites.
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Thiazole rings generally confer greater metabolic stability compared to some other heterocycles, potentially extending the compound's half-life in vivo .
Effect of Substituents
The substituents attached to the thiazole core significantly influence the compound's biological properties:
SAR Insights from Related Compounds
Examination of structurally similar thiazole derivatives provides valuable insights into potential structure-activity relationships relevant to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride:
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From studies of related compounds, the nature and position of substituents on the phenyl ring significantly influence biological activity. Para-substitution with electron-donating groups like methoxy often enhances activity against certain targets, particularly those involved in anticancer mechanisms .
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The presence of a carbonyl-containing group at the C-5 position of the thiazole ring, as in our compound, is often associated with enhanced biological activities, potentially due to additional hydrogen bonding capabilities .
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Research on thiazole derivatives suggests that the specific combination of substituents present in 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride might create a particularly favorable arrangement for interaction with certain biological targets .
Table 5: Structure-Activity Relationships for Key Structural Features
| Structural Feature | Effect on Biological Activity | Proposed Mechanism | Supporting Evidence |
|---|---|---|---|
| Thiazole core | Foundation for biological activity | Provides rigid scaffold, electronic properties | Consistent activity across thiazole derivatives |
| Para-methoxy substitution | Enhancement of specific activities | Increased electron density, H-bond acceptance | Comparison with non-methoxylated analogs |
| C-4 methyl group | Modulation of activity profile | Steric effects, electronic influence | SAR studies of related compounds |
| C-5 ethanone group | Critical for certain activities | H-bond acceptance, electronic effects | Comparison with derivatives lacking carbonyl group |
| Hydrochloride salt form | Improved pharmacokinetics | Enhanced solubility | General principles of medicinal chemistry |
These structure-activity insights provide a foundation for understanding how the specific structural features of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride contribute to its biological profile and suggest potential avenues for structural optimization to enhance desired activities.
Comparison with Similar Compounds
Comparing 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride with structurally related compounds provides valuable insights into the significance of specific structural features and their impact on biological activities. This comparative analysis can guide future optimization efforts and help predict potential applications.
Comparison with Non-Methoxylated Analogs
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone (CAS: 7520-94-7), mentioned in search result , differs from our compound of interest by lacking the methoxy substituent on the phenyl ring. This structural difference can significantly affect several properties:
The synthesis of the non-methoxylated analog has been reported using the Hantzsch method, with yields of approximately 90%, suggesting similar synthetic accessibility for both compounds .
Comparison with 2-(4-Hydroxyphenyl) Derivatives
1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one (CAS: 867330-01-6), mentioned in search result , contains a hydroxyl group instead of a methoxy group at the para position of the phenyl ring. This modification results in:
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Increased hydrogen bond donor capacity: The hydroxyl group can serve as both hydrogen bond donor and acceptor, unlike the methoxy group which acts primarily as an acceptor.
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Altered lipophilicity: The hydroxyl derivative typically has lower lipophilicity than the methoxy analog, potentially affecting distribution and membrane permeability.
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Different metabolic susceptibility: The hydroxyl group presents different metabolic possibilities compared to the methoxy group, potentially affecting pharmacokinetics.
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Modified receptor interactions: The ability to donate hydrogen bonds may enable additional interactions with receptor binding sites .
Comparison with Substituted Thiazolylhydrazones
Several thiazolylhydrazone derivatives appear in the search results, including compounds where the ethanone moiety has been converted to a hydrazone. These modifications significantly alter the compound's properties:
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Additional hydrogen bonding sites: Hydrazone derivatives typically contain additional nitrogen atoms that can participate in hydrogen bonding.
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Altered geometry: The conversion to a hydrazone changes the geometric arrangement around the former carbonyl carbon, potentially affecting how the molecule fits into binding pockets.
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Modified electronic properties: The electron distribution differs significantly between ketones and hydrazones, affecting interactions with biological targets.
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Different metabolic susceptibility: Hydrazones may undergo different metabolic transformations compared to ketones .
Comparison with Different Salt Forms
The hydrochloride salt form of our compound provides specific advantages compared to the free base or other salt forms:
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Enhanced aqueous solubility: The hydrochloride salt typically improves water solubility compared to the free base.
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Improved stability: Salt forms often demonstrate better stability under various storage conditions.
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Modified crystalline properties: Different salt forms exhibit distinct crystalline structures, affecting physical properties such as melting point and hygroscopicity.
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Altered pharmacokinetics: The improved solubility of the hydrochloride salt can enhance bioavailability compared to the free base.
Table 6: Comparative Analysis of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride and Related Compounds
| Compound | Key Structural Difference | Effect on Physicochemical Properties | Potential Impact on Biological Activity |
|---|---|---|---|
| 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | Lacks methoxy group | Reduced polarity, fewer H-bond acceptors | Potentially altered receptor binding profile |
| 1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | Hydroxyl instead of methoxy | Increased H-bond donor capacity, reduced lipophilicity | Different pattern of protein interactions |
| Thiazolylhydrazone derivatives | Hydrazone in place of ketone | Additional H-bonding sites, different geometry | Modified binding to biological targets |
| Free base form | No hydrochloride | Reduced water solubility | Potentially decreased bioavailability |
This comparative analysis highlights the significance of specific structural features in 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride and how relatively minor modifications can substantially alter its properties and potential biological activities.
Future Research Directions
The promising biological activities of thiazole derivatives suggest several potential research directions for 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride. Future investigations could enhance our understanding of this compound's properties and expand its potential applications in medicinal chemistry and drug development.
Structural Optimization
Systematic structural modifications could optimize the biological activities of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride:
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Phenyl ring modifications: Exploring different substituents or substitution patterns on the phenyl ring could enhance potency and selectivity. Potential modifications include:
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Different alkoxy groups (ethoxy, propoxy) at the para position
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Additional substituents at other positions (ortho, meta)
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Replacement with bioisosteric groups such as methylthio or trifluoromethoxy
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C-4 position modifications: Varying the substituent at the C-4 position of the thiazole ring could improve metabolic stability or enhance target binding:
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Replacement of methyl with ethyl, propyl, or cyclopropyl
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Introduction of polar groups such as hydroxymethyl or aminomethyl
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Incorporation of halogens such as chlorine or fluorine
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C-5 ethanone modifications: Derivatization of the ethanone moiety could create more potent or selective analogs:
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Conversion to oximes, hydrazones, or semicarbazones
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Extension to longer ketones (propanone, butanone)
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Reduction to alcohols or oxidation to carboxylic acids
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Salt form exploration: Investigation of alternative salt forms beyond the hydrochloride could optimize pharmacokinetic properties:
Mechanism of Action Studies
Detailed investigations into the molecular mechanisms underlying the biological activities of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride would be valuable:
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Target identification: Proteomics approaches such as affinity chromatography or chemical proteomics could identify specific protein targets of the compound.
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Binding site analysis: Computational modeling, X-ray crystallography, and site-directed mutagenesis could elucidate the specific interactions between the compound and its targets.
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Cellular pathway analysis: Transcriptomic and phosphoproteomic studies could reveal the cellular pathways affected by the compound, providing insights into its mechanism of action.
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Structure-activity relationship studies: Systematic evaluation of structural analogs could identify the pharmacophore elements essential for specific biological activities .
Specific Therapeutic Applications
Based on the biological activities reported for similar thiazole derivatives, several potential therapeutic applications warrant investigation:
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Anticancer applications: Given the anticancer potential of many thiazole derivatives, evaluation against specific cancer types, particularly those with unmet medical needs:
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Hematological malignancies such as chronic lymphocytic leukemia
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Solid tumors resistant to current therapies
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Cancer stem cells or tumor microenvironment targets
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Antimicrobial development: Investigation of activity against specific pathogens:
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Multidrug-resistant bacterial strains
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Fungal pathogens
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Mycobacterium tuberculosis
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Anti-inflammatory applications: Evaluation in models of inflammatory diseases:
Table 7: Prioritized Future Research Directions
| Research Area | Specific Investigations | Expected Outcomes | Potential Impact |
|---|---|---|---|
| Structure optimization | Systematic modification of key structural elements | Structure-activity relationships, optimized compounds | Enhanced potency and selectivity |
| Mechanism studies | Target identification, binding site analysis | Understanding of molecular interactions | Rational design approach for future analogs |
| Anticancer evaluation | Testing against diverse cancer cell lines and models | Activity profile across cancer types | Identification of promising therapeutic applications |
| Antimicrobial assessment | Screening against bacterial, fungal, and mycobacterial pathogens | Spectrum of antimicrobial activity | Potential new antimicrobial lead compounds |
| Pharmacokinetic optimization | Evaluation of salt forms, formulations | Improved bioavailability and stability | Enhanced drug-like properties |
These research directions would collectively advance our understanding of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride and its potential as a starting point for therapeutic development. The diverse biological activities associated with the thiazole scaffold suggest that this compound merits comprehensive investigation across multiple therapeutic areas.
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